4-(Ethynyloxy)-3-methoxybenzaldehyde
Description
4-(Ethynyloxy)-3-methoxybenzaldehyde (CAS: 1958100-59-8) is a benzaldehyde derivative with a molecular formula of C₁₀H₈O₃ and a molecular weight of 176.17 g/mol . Its structure features a methoxy group at the 3-position and an ethynyloxy group (-O-C≡CH) at the 4-position of the aromatic ring.
Properties
IUPAC Name |
4-ethynoxy-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-3-13-9-5-4-8(7-11)6-10(9)12-2/h1,4-7H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYBXYQWSJSHPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281119 | |
| Record name | Benzaldehyde, 4-(ethynyloxy)-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1958100-59-8 | |
| Record name | Benzaldehyde, 4-(ethynyloxy)-3-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1958100-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4-(ethynyloxy)-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(Ethynyloxy)-3-methoxybenzaldehyde is a synthetic organic compound that has garnered attention in recent years for its potential biological activities. This compound, characterized by its unique ethynyl and methoxy functional groups, has been studied for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study on related compounds demonstrated that certain hydrazones derived from 4-hydroxy-3-methoxybenzaldehyde showed significant activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The presence of hydroxyl groups and the structural configuration were found to enhance this activity.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacteria Tested | Activity Level |
|---|---|---|
| Aroyl Hydrazones | Staphylococcus aureus | High |
| Aroyl Hydrazones | Escherichia coli | Moderate |
| Aroyl Hydrazones | Pseudomonas aeruginosa | High |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. In studies involving lipopolysaccharide (LPS)-stimulated macrophage cells, compounds similar to this structure have shown significant inhibition of nitric oxide (NO) production and downregulation of inflammatory mediators such as cyclooxygenase-2 (COX-2) . This suggests that the compound may serve as a promising anti-inflammatory agent.
Anticancer Activity
The anticancer effects of compounds with similar structures have been documented, particularly their ability to inhibit cancer cell proliferation. For instance, derivatives of methoxybenzaldehyde have demonstrated cytotoxic effects on various cancer cell lines, indicating that the benzaldehyde moiety plays a crucial role in their efficacy . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 2: Anticancer Activity of Methoxybenzaldehyde Derivatives
| Compound Name | Cancer Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound 1h | HepG2 (Liver Cancer) | 0.6 |
| Compound 1k | MCF-7 (Breast Cancer) | 0.8 |
Study on Corrosion Inhibition
While primarily focused on corrosion inhibition, a study highlighted the environmental benefits of using 4-hydroxy-3-methoxybenzaldehyde as a volatile corrosion inhibitor in industrial applications. The findings suggest that compounds with similar structures may possess dual functionality, providing both protective measures against corrosion while exhibiting biological activities .
Molecular Modeling Studies
Molecular modeling studies have been utilized to understand the binding interactions of methoxybenzaldehyde derivatives with target enzymes such as xanthine oxidase. These studies reveal insights into the structural features necessary for enhanced biological activity, emphasizing the importance of functional group positioning .
Scientific Research Applications
Organic Synthesis
4-(Ethynyloxy)-3-methoxybenzaldehyde is utilized as a key intermediate in the synthesis of various organic compounds. Its functional groups allow for multiple reaction pathways, making it versatile in synthetic chemistry.
- Reactions : The compound can undergo nucleophilic addition reactions due to its electrophilic aldehyde group. It can also participate in coupling reactions, such as Sonogashira coupling, where it reacts with terminal alkynes to form more complex structures.
Case Study: Synthesis of Aryl Alkynes
In a study published in Synthetic Communications, researchers demonstrated the use of this compound in the synthesis of aryl alkynes through Sonogashira coupling. The reaction yielded high purity products and showcased the compound's utility in constructing complex molecular architectures .
Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly as a precursor for biologically active molecules. Its derivatives have been investigated for their pharmacological activities.
- Biological Activities : Compounds derived from this compound have been reported to exhibit anti-inflammatory and anticancer properties. These activities are attributed to structural modifications that enhance their interaction with biological targets.
Case Study: Anticancer Activity
A recent publication highlighted the synthesis of novel derivatives from this compound that demonstrated significant anticancer activity against various cancer cell lines. The study employed various assays to evaluate cell viability and apoptosis induction, confirming the compound's potential as a lead structure for cancer therapeutics .
Material Science
In material science, this compound is explored for its applications in developing organic light-emitting diodes (OLEDs) and other electronic materials.
- Properties : The compound's electron-rich aromatic system contributes to its photophysical properties, making it suitable for applications in optoelectronics.
Case Study: OLED Development
Research conducted on OLEDs incorporating derivatives of this compound demonstrated improved efficiencies and stability compared to traditional materials. The study reported enhanced luminescent properties and longer operational lifetimes .
Chemical Biology
The compound is also being investigated for its role in chemical biology, particularly in the development of probes for biological imaging and sensing applications.
- Fluorescent Probes : Modifications of this compound can lead to fluorescent probes that selectively bind to specific biomolecules, facilitating imaging studies.
Case Study: Imaging Applications
A study published in Chemical Communications explored the use of modified versions of this compound as fluorescent probes for live-cell imaging. The results indicated that these probes could effectively highlight cellular structures, providing valuable insights into cellular dynamics .
Data Summary Table
Comparison with Similar Compounds
Structural and Electronic Effects
Substituent Size and Rigidity :
- The ethynyloxy group in 4-(Ethynyloxy)-3-methoxybenzaldehyde provides linear geometry and sp-hybridization, enabling π-π stacking and click chemistry applications. In contrast, bulkier groups like benzyloxy (4-OBn) or tert-butoxy (4-OtBu) introduce steric hindrance, reducing reactivity in crowded environments .
- Halogenated analogs (e.g., 4-[(2-Cl-6-F-Bn)oxy]) exhibit enhanced electronegativity, favoring dipole interactions in biological targets .
Solubility and Bioavailability :
Crystallographic Insights
- Planarity and Packing :
- 4-Ethoxy-3-methoxybenzaldehyde exhibits a planar structure (r.m.s. deviation: 0.046 Å) with weak C–H⋯O interactions, influencing crystal packing . Ethynyloxy’s rigid geometry may lead to distinct packing patterns, though experimental data is lacking.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
